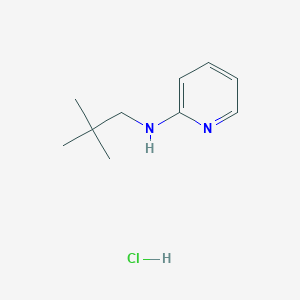

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

Description

Propriétés

IUPAC Name |

N-(2,2-dimethylpropyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-12-9-6-4-5-7-11-9;/h4-7H,8H2,1-3H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNCBLGNPYAPDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC=CC=N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride physical and chemical properties

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of sterically demanding, lipophilic moieties is a proven tactic to enhance receptor binding affinity and metabolic stability. N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride (CAS: 1909326-72-2)[1] is a highly specialized pharmacophoric building block utilized in the synthesis of advanced therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic workflows, specifically focusing on its critical role in developing G-protein-coupled receptor (GPCR) agonists for metabolic disorders[2].

Structural and Physicochemical Profiling

The compound consists of a 2-aminopyridine core functionalized with a neopentyl (2,2-dimethylpropyl) group at the exocyclic nitrogen, stabilized as a hydrochloride salt[3].

Causality in Physicochemical Design:

-

The Neopentyl Group: The bulky tert-butyl head adjacent to the methylene bridge provides extreme steric shielding. This increases the overall lipophilicity (LogP) of the fragment while protecting the amine from rapid oxidative metabolism (e.g., by monoamine oxidases or CYP450 enzymes).

-

The Hydrochloride Salt: The free base of this compound is prone to air oxidation and exhibits poor aqueous solubility. Conversion to the hydrochloride salt protonates the pyridine nitrogen, disrupting the crystal lattice energy favorably for aqueous solvation. This ensures the compound is stable for long-term storage and highly soluble for in vitro biological assays.

Table 1: Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride |

| CAS Registry Number | 1909326-72-2 |

| Molecular Formula | C₁₀H₁₆N₂ • HCl (C₁₀H₁₇ClN₂) |

| Molecular Weight | 200.71 g/mol |

| Physical State | White to off-white crystalline solid |

| Aqueous Solubility | High (>50 mg/mL in acidic to neutral pH) |

| Calculated pKa | ~6.8 – 7.2 (Conjugate acid of the pyridine nitrogen) |

| Estimated LogP | 2.5 – 3.0 (Free base form) |

Mechanistic Role in Drug Discovery (GPR40 Agonism)

N-(2,2-dimethylpropyl)pyridin-2-amine derivatives are heavily featured in the development of GPR40 (FFAR1) full agonists [2]. GPR40 is a class A GPCR highly expressed in pancreatic β-cells. Activation of this receptor by endogenous fatty acids or synthetic ligands stimulates glucose-dependent insulin secretion, making it a prime target for Type 2 Diabetes Mellitus (T2DM) therapeutics[2],[4].

During lead optimization, researchers substitute standard hydrophobic tails with N-alkyl-N-aryl moieties. The neopentyl group specifically restricts the N-alkyl moiety into a presumed lipophilic pocket of the GPR40 receptor via intramolecular π–π stacking, drastically improving binding potency while maintaining a favorable pharmacokinetic profile[2].

Figure 1: GPR40 receptor signaling pathway triggered by neopentyl-pyridine agonists.

Experimental Workflows: Synthesis and Characterization

The Mechanistic Challenge: SN2 vs. Cross-Coupling

A common pitfall in synthesizing this compound is attempting a standard Sₙ2 alkylation of 2-aminopyridine using neopentyl bromide. Due to the extreme steric hindrance at the β-carbon of the neopentyl group, backside attack by the amine nucleophile is kinetically forbidden.

The Solution: To bypass this steric clash, a Palladium-catalyzed Buchwald-Hartwig Cross-Coupling between 2-bromopyridine and neopentylamine is the required methodology. This approach provides a self-validating system: the reaction proceeds via oxidative addition and reductive elimination, ensuring near-quantitative regioselectivity without the risk of over-alkylation.

Step-by-Step Methodology

Phase 1: Buchwald-Hartwig Amination

-

Preparation: Charge a flame-dried Schlenk flask with 2-bromopyridine (1.0 eq), neopentylamine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.5 eq).

-

Degassing: Suspend the reagents in anhydrous toluene. Sparge the mixture with Argon for 15 minutes. Causality: Palladium(0) catalysts are highly sensitive to oxygen; rigorous degassing prevents catalyst deactivation.

-

Reaction: Heat the sealed flask to 90°C for 12 hours. Monitor the consumption of 2-bromopyridine via LC-MS.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove insoluble palladium black and sodium bromide salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the free base.

Phase 2: Self-Validating Hydrochloride Salt Formation

-

Solvation: Dissolve the purified free base in anhydrous diethyl ether at 0°C.

-

Precipitation: Dropwise add 1.2 equivalents of 4.0 M HCl in dioxane.

-

Validation: The immediate formation of a dense, white crystalline precipitate serves as a self-validating visual indicator of successful salt formation. The non-polar ether environment forces the highly polar salt out of solution, driving the equilibrium to completion.

-

Isolation: Vacuum filter the solid, wash with cold anhydrous ether, and dry under high vacuum to yield N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride (CAS: 1909326-72-2)[1].

Figure 2: Synthetic workflow for N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride.

Analytical Validation Standards

To ensure scientific integrity before utilizing this compound in downstream biological assays, the following analytical benchmarks must be met:

-

¹H NMR (400 MHz, DMSO-d₆): Look for a distinct, highly integrated singlet at ~0.95 ppm corresponding to the 9 protons of the tert-butyl group. The pyridine ring protons will shift downfield compared to the free base due to protonation at the pyridine nitrogen.

-

High-Resolution Mass Spectrometry (HRMS): ESI-MS must show the [M+H]⁺ peak for the free base at m/z 165.1386.

-

Chloride Titration: Ion chromatography or a standard silver nitrate (AgNO₃) titration should confirm a 1:1 stoichiometric ratio of chloride to the organic base.

References

-

ChemSrc. "1909326-72-2_CAS号:1909326-72-2". Chemical Properties and Suppliers. Available at:[Link]

-

ACS Publications. "Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety". ACS Medicinal Chemistry Letters (2020). Available at:[Link]

- Google Patents (Takeda Pharmaceutical Co Ltd). "WO2015020184A1 - Aromatic ring compound". WIPO (PCT).

Sources

Synthesis Pathways and Mechanistic Dynamics of N-(2,2-Dimethylpropyl)pyridin-2-amine Hydrochloride

Executive Summary

The development of N-alkylated 2-aminopyridines is a cornerstone in medicinal chemistry, often utilized to modulate the pharmacokinetics and target-binding affinity of active pharmaceutical ingredients (APIs). Specifically, the attachment of a neopentyl group (2,2-dimethylpropyl) to the exocyclic amine of a pyridine ring introduces profound steric shielding. This structural motif is highly valued for its ability to prevent metabolic N-dealkylation by cytochrome P450 enzymes while simultaneously enhancing the molecule's lipophilicity.

Synthesizing N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride requires navigating the unique electronic and coordination properties of the 2-aminopyridine scaffold. As a Senior Application Scientist, I have structured this whitepaper to evaluate the retrosynthetic disconnections, mechanistic causalities, and validated step-by-step protocols required to synthesize this target molecule efficiently.

Retrosynthetic Analysis & Pathway Selection

The synthesis of the target free base can be achieved through three primary disconnections, each presenting distinct mechanistic advantages and challenges:

-

Route A (Reductive Amination): C–N bond formation via the condensation of 2-aminopyridine and pivalaldehyde (2,2-dimethylpropanal), followed by hydride reduction[1],[2].

-

Route B (Buchwald-Hartwig Cross-Coupling): Palladium-catalyzed amination of a 2-halopyridine with neopentylamine[3],[4].

-

Route C (Nucleophilic Aromatic Substitution - SNAr): Direct displacement of a 2-fluoropyridine by neopentylamine under thermal conditions.

Due to the harsh conditions and limited substrate scope of SNAr, Routes A and B represent the most robust and scalable pathways for drug development professionals.

Route A: Reductive Amination (The Preferred Mild Pathway)

Mechanistic Causality

Reductive amination is widely regarded as the most atom-economical and scalable approach for installing alkyl groups on primary amines[2]. However, 2-aminopyridine is a relatively poor nucleophile; its lone pair is delocalized into the electron-deficient pyridine ring. To drive the initial condensation, a mild Brønsted acid (such as acetic acid) is employed to activate the carbonyl carbon of pivalaldehyde[5].

Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent over sodium borohydride (NaBH₄) due to its superior chemoselectivity. NaBH(OAc)₃ selectively reduces the intermediate iminium ion without prematurely reducing the unreacted pivalaldehyde[1]. Furthermore, the massive steric bulk of the tert-butyl group in pivalaldehyde completely suppresses over-alkylation, ensuring a high-purity monoalkylated product[1],[2].

Step-by-Step Protocol

-

Imine Formation: Charge a flame-dried round-bottom flask with 2-aminopyridine (1.0 equiv) and pivalaldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze the condensation. Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere.

-

Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control hydrogen evolution and manage the mild exotherm.

-

Completion & Workup: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer three times with dichloromethane (DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude free base is typically >90% pure but can be filtered through a short silica plug (Hexanes/EtOAc) before salt formation.

Figure 1: Mechanism of reductive amination forming the neopentyl-pyridine linkage.

Route B: Buchwald-Hartwig Amination (The Catalytic Pathway)

Mechanistic Causality

The Buchwald-Hartwig amination couples aryl halides with amines via a Pd(0)/Pd(II) catalytic cycle[3]. When applied to 2-bromopyridine, a notorious challenge arises: the endocyclic pyridine nitrogen strongly coordinates to the palladium center, effectively "poisoning" the catalyst and halting the oxidative addition/reductive elimination cycle[6].

To mitigate this, sterically demanding, bidentate phosphine ligands such as BINAP or DPPF are mandatory[3],[4]. These ligands tightly bind the palladium center, creating a steric environment that prevents the pyridine nitrogen from displacing them[6]. Sodium tert-butoxide (NaOtBu) is utilized as a strong, non-nucleophilic base to facilitate the deprotonation of the amine-palladium complex, driving the formation of the Pd(II) amido complex prior to reductive elimination[3],[7].

Step-by-Step Protocol

-

Catalyst Preparation: In a glovebox or under a strict argon atmosphere, combine Pd(OAc)₂ (5 mol%) and BINAP (7.5 mol%) in anhydrous, degassed toluene. Stir for 15 minutes at room temperature to pre-form the active Pd(0)L₂ catalyst complex.

-

Reagent Addition: To the catalyst solution, add 2-bromopyridine (1.0 equiv), neopentylamine (1.2 equiv), and NaOtBu (1.5 equiv)[7],[4].

-

Coupling: Seal the reaction vessel and heat to 90–100 °C for 8–12 hours[6],[4]. Monitor the consumption of 2-bromopyridine via LC-MS.

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. This critical step removes precipitated palladium black and inorganic salts[4].

-

Purification: Concentrate the filtrate and purify via flash column chromatography (gradient of Hexanes/EtOAc) to yield the pure free base.

Figure 2: Buchwald-Hartwig catalytic cycle for 2-bromopyridine amination.

Hydrochloride Salt Formation & Isolation

Mechanistic Causality

Converting the free base to the hydrochloride salt drastically improves its physicochemical properties, specifically aqueous solubility and solid-state stability. In N-alkyl-2-aminopyridines, protonation occurs preferentially at the endocyclic pyridine nitrogen rather than the exocyclic amine. This regioselectivity is driven by the resonance stabilization of the resulting pyridinium cation, where the positive charge is delocalized onto the exocyclic nitrogen, forming an amidinium-like resonance structure.

Step-by-Step Protocol

-

Dissolution: Dissolve the purified N-(2,2-dimethylpropyl)pyridin-2-amine free base in a minimal volume of anhydrous 1,4-dioxane or diethyl ether.

-

Protonation: Cool the solution to 0 °C. Slowly add 4.0 M HCl in dioxane (1.05 equiv) dropwise under vigorous stirring. A crystalline white precipitate will begin to form immediately.

-

Crystallization: Stir the suspension for an additional 30 minutes at 0 °C to ensure complete precipitation and maximize yield.

-

Isolation: Filter the solid under vacuum using a Büchner funnel, wash the filter cake with cold anhydrous ether to remove any unreacted free base or trapped solvent, and dry under high vacuum at 40 °C to afford the target API.

Figure 3: Hydrochloride salt formation and isolation workflow.

Quantitative Data & Route Comparison

To guide process chemistry decisions, the following table summarizes the operational parameters and efficiencies of the discussed synthetic routes (including SNAr as a baseline comparator).

| Synthesis Route | Typical Yield | Reaction Temp | Key Reagents / Catalysts | Primary Challenge / Limitation |

| A: Reductive Amination | 80–90% | 0 °C to 25 °C | Pivalaldehyde, NaBH(OAc)₃, AcOH | Requires stoichiometric reducing agent; potential trace boron impurities. |

| B: Buchwald-Hartwig | 65–85% | 90 °C to 110 °C | Pd(OAc)₂, BINAP, NaOtBu | Catalyst poisoning by pyridine nitrogen[6]; requires stringent air-free technique. |

| C: SNAr (Baseline) | 40–60% | 120 °C to 150 °C | 2-Fluoropyridine, K₂CO₃ / DIPEA | Harsh thermal conditions; poor atom economy; limited to highly activated substrates. |

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide for the Preliminary In Vitro Toxicological Assessment of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

Introduction

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride is a novel chemical entity belonging to the pyridine-amine class of compounds. As with any new molecule intended for potential therapeutic or industrial application, a thorough and early assessment of its toxicological profile is paramount. This guide provides a comprehensive, technically-grounded framework for conducting a preliminary in vitro toxicity evaluation. The described workflow is designed to generate critical, early-stage safety data, enabling informed decision-making in the development pipeline.

The core of this strategy is a tiered approach, beginning with broad assessments of cytotoxicity and progressing to more specific endpoints like genotoxicity and mechanism-of-action profiling. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating system of inquiry.

Phase 1: Foundational Cytotoxicity Assessment

Expertise & Experience: The initial step in any toxicological screen is to determine the concentration range at which the compound affects basic cellular viability. A compound that is highly cytotoxic at low concentrations may have limited therapeutic potential. We employ two complementary assays to measure different aspects of cell health: metabolic activity and membrane integrity. Using multiple cell lines, such as HepG2 (liver model), HEK293 (kidney model), and a relevant target cell line (if known), provides crucial data on whether the cytotoxicity is generalized or cell-type specific.

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

The MTT assay is a colorimetric method for assessing cell viability based on the enzymatic reduction of the MTT substrate by mitochondrial dehydrogenases in living cells.[1] This provides a measure of the metabolic activity of the cell population.

-

Step 1: Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Step 2: Compound Treatment: Prepare a serial dilution of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride. Remove the culture medium and add the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).[2]

-

Step 3: Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Step 4: MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

-

Step 5: Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Step 6: Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Step 7: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).

2. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[2][3]

-

Step 1 & 2: Follow the same cell seeding and compound treatment protocol as the MTT assay.

-

Step 3: Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[2]

-

Step 4: LDH Reaction: Prepare and add the LDH reaction mixture to each well containing the supernatant, according to the manufacturer's instructions.

-

Step 5: Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[2]

-

Step 6: Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[2]

-

Step 7: Data Analysis: Calculate the percentage of cytotoxicity based on positive controls of fully lysed cells and determine the EC50 (half-maximal effective concentration).

Data Presentation

The quantitative data from these assays should be summarized in a clear, tabular format.

| Cell Line | Assay | Exposure Time (hr) | IC50 / EC50 (µM) |

| HepG2 | MTT | 24 | Data |

| HepG2 | LDH | 24 | Data |

| HEK293 | MTT | 24 | Data |

| HEK293 | LDH | 24 | Data |

| Target Cell | MTT | 24 | Data |

| Target Cell | LDH | 24 | Data |

Visualization: Cytotoxicity Workflow

Caption: Formation of a micronucleus after genotoxic insult.

Phase 3: Mechanistic Insight and Off-Target Profiling

Expertise & Experience: If cytotoxicity is observed, the next logical step is to investigate the underlying mechanism. Apoptosis, or programmed cell death, is a common pathway. The Caspase-Glo 3/7 assay is a highly sensitive method to determine if cell death is occurring via the activation of executioner caspases 3 and 7. [4][5][6]Furthermore, for many amine-containing new chemical entities, off-target effects on cardiac ion channels are a significant safety concern. [7]Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to fatal cardiac arrhythmias. [7][8]Early assessment of hERG liability is therefore a critical step in de-risking a compound.

Experimental Protocols

1. Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. [4][9]

-

Step 1: Seed cells in a white-walled 96-well plate and treat with the compound as described for cytotoxicity assays.

-

Step 2: After incubation, add an equal volume of Caspase-Glo® 3/7 Reagent to each well. [6]This single reagent addition results in cell lysis and contains a substrate that produces a luminescent signal when cleaved by active caspase-3/7. [4]* Step 3: Mix briefly and incubate at room temperature for 1-2 hours.

-

Step 4: Measure luminescence using a plate-reading luminometer.

-

Step 5: A significant increase in the luminescent signal relative to the vehicle control indicates the induction of apoptosis.

2. hERG Inhibition Assay (Automated Patch Clamp)

Automated patch-clamp systems provide a higher throughput method for assessing compound effects on ion channel activity and are a standard in early safety screening. [10][11]

-

Step 1: Cell Line: Use a stable cell line expressing the hERG KCNH2 channel (e.g., HEK293 or CHO cells).

-

Step 2: Compound Application: Cells are captured on a planar patch-clamp chip. A specific voltage protocol is applied to elicit hERG currents.

-

Step 3: Data Acquisition: The baseline hERG current is recorded. The test compound is then perfused at multiple concentrations, and the effect on the hERG current is measured.

-

Step 4: Analysis: The percentage of channel inhibition is calculated for each concentration, and an IC50 value is determined. This value represents the concentration at which the compound inhibits 50% of the hERG channel activity.

Data Presentation

Summarize the mechanistic and off-target data in a table.

| Assay | Endpoint | Result (e.g., Fold Induction, IC50) |

| Caspase-Glo 3/7 | Apoptosis Induction | Data |

| hERG Patch Clamp | Channel Inhibition | IC50 (µM) |

Visualization: Integrated Toxicity Assessment Pathway

Caption: Decision-making pathway based on tiered toxicity results.

Conclusion and Forward Look

This technical guide outlines a robust, multi-faceted strategy for the initial in vitro toxicological assessment of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride. By systematically evaluating cytotoxicity, genotoxicity, and key mechanistic endpoints, researchers can build a comprehensive preliminary safety profile. The data generated through this workflow are essential for identifying potential liabilities early in the development process, guiding further studies, and ultimately enabling a data-driven go/no-go decision for the compound.

References

- The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. PubMed.

- From OECD guidelines to innovation: the future of genotoxicity testing. Genevolutn.

- Caspase-Glo® 3/7 Assay Protocol. Promega.

- Effect of the metabolic capacity in rat liver S9 on the positive results of in vitro micronucleus tests. J-Stage.

- Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mut

- Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG (Human Ether-à-go-go-Related Gene) Channel–Drug Binding Kinetics and Multichannel Pharmacology.

- Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applic

- Herg Assay Services. Reaction Biology.

- Revision of OECD guidelines for genotoxicity:... Mutagenesis.

- In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. PubMed.

- The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment.

- Caspase-Glo® 3/7 Assay System. Promega.

- Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD.

- Effect of the metabolic capacity in rat liver S9 on the positive results of in vitro micronucleus tests. Sci-Hub.

- In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. CiNii Research.

- CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Sartorius.

- MTT assay protocol. Abcam.

- In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. Benchchem.

- Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence Optimized for Flow Cytometry.

- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition

- Dynamic hERG models enhance cardiac safety assessment. Nanion Technologies.

- Electrophysiological Evaluation of Cardiac Ion Channels: Specializing in hERG, Nav1.5, and Cav1.

- hERG toxicity assessment: Useful guidelines for drug design. PubMed.

- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.

- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.

Sources

- 1. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 5. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 6. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.jp]

- 7. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. sartorius.com.cn [sartorius.com.cn]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Dynamic hERG models enhance cardiac safety assessment - Nanion Technologies [nanion.de]

Application Notes and Protocols for N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

Introduction: Unveiling the Potential of a Novel Pyridin-2-amine Derivative

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride is a synthetic compound featuring a pyridin-2-amine core. The pyridine ring and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the backbone of numerous natural products and clinically approved drugs with a wide spectrum of biological activities, including antimicrobial, antiviral, and neurological applications.[1][][3] The unique structural attributes of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride, specifically the bulky, hydrophobic neopentyl group, suggest the potential for novel interactions with biological targets.

This guide provides detailed protocols for two distinct in vitro assays to facilitate the initial characterization of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride's bioactivity. These assays have been selected based on the known activities of other pyridin-2-amine derivatives and represent two diverse and therapeutically relevant areas: neurodegenerative disease and infectious disease. The first protocol details an acetylcholinesterase (AChE) inhibition assay, a key target in Alzheimer's disease research.[4] The second protocol outlines an assay to determine the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, targeting the essential mycolic acid transporter MmpL3.[5][6]

Application Note 1: Evaluation of Acetylcholinesterase (AChE) Inhibitory Activity

Scientific Rationale

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[7] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4] Many known AChE inhibitors possess aromatic and nitrogen-containing heterocyclic structures. Given that some pyridine derivatives have been identified as cholinesterase inhibitors, it is plausible that N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride may exhibit similar activity.

The following protocol is based on the well-established Ellman's method, a colorimetric assay that is simple, sensitive, and suitable for high-throughput screening.[8][9][10][11] The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm.[9]

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Detailed Protocol: Colorimetric AChE Inhibition Assay

Materials:

-

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

0.1 M Phosphate Buffer (pH 8.0)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 412 nm

-

Positive control (e.g., Donepezil or Physostigmine)

Procedure:

-

Reagent Preparation:

-

AChE Solution (1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0).

-

DTNB Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0).

-

ATCI Solution (14 mM): Dissolve ATCI in deionized water. Prepare this solution fresh.

-

Test Compound Stock Solution: Prepare a stock solution of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride in an appropriate solvent (e.g., DMSO). Prepare serial dilutions to be tested.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL ATCI + 10 µL DTNB

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL ATCI + 10 µL DTNB + 10 µL solvent (same as test compound)

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL ATCI + 10 µL DTNB + 10 µL of each dilution of the test compound.

-

Positive Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL ATCI + 10 µL DTNB + 10 µL of positive control inhibitor.

-

-

Assay Protocol: a. To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0). b. Add 10 µL of the test compound dilution (or solvent for control). c. Add 10 µL of the AChE solution (1 U/mL). d. Incubate the plate for 10 minutes at 25°C.[8] e. Add 10 µL of 10 mM DTNB to each well. f. Initiate the reaction by adding 10 µL of 14 mM ATCI.[8] g. Shake the plate for 1 minute. h. Incubate for 10 minutes at 25°C. i. Measure the absorbance at 412 nm using a microplate reader.[8]

-

Data Analysis:

-

Calculate the percentage of AChE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

-

Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

Hypothetical Data Presentation

| Compound | IC50 (µM) |

| N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride | 15.8 |

| Donepezil (Positive Control) | 0.025 |

Note: The IC50 value presented is hypothetical and should be determined experimentally.

Application Note 2: Antitubercular Activity via MmpL3 Inhibition

Scientific Rationale

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and impermeable cell wall rich in mycolic acids.[12] The transport of these mycolic acids is essential for the viability of the bacterium.[13] Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter responsible for the export of trehalose monomycolate (TMM), a precursor of mycolic acids, across the cytoplasmic membrane.[5][14] Inhibition of MmpL3 leads to the accumulation of TMM and ultimately cell death, making it a promising target for novel antitubercular drugs.[13][15] Several compounds with diverse chemical structures, including some with pyridine moieties, have been identified as MmpL3 inhibitors.[16]

The Resazurin Microtiter Assay (REMA) is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[6] This assay utilizes the blue indicator dye resazurin, which is reduced to the pink-colored resorufin by metabolically active cells. A lack of color change indicates inhibition of bacterial growth.[6]

MmpL3-Mediated Mycolic Acid Transport and Inhibition

Caption: Inhibition of MmpL3-mediated mycolic acid transport.

Detailed Protocol: Resazurin Microtiter Assay (REMA)

Materials:

-

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

Sterile 96-well microtiter plates

-

Positive control (e.g., Isoniazid or Rifampicin)

-

Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment

Procedure:

-

Mtb Culture Preparation:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.

-

-

Compound Dilution:

-

In a 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells except the first column.

-

Add 200 µL of the test compound at the highest desired concentration to the first well of a row.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the diluted Mtb culture to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and achieve a final bacterial concentration of approximately 5 x 10^4 CFU/mL.[6]

-

Include a drug-free control (bacteria only) and a sterile control (broth only).

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 5-7 days.[6]

-

-

Resazurin Addition and Reading:

-

After incubation, add 30 µL of the resazurin solution to each well.

-

Incubate for an additional 16-24 hours at 37°C.[6]

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

-

Data Analysis:

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[6]

-

Hypothetical Data Presentation

| Compound | MIC (µg/mL) |

| N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride | 8 |

| Isoniazid (Positive Control) | 0.05 |

Note: The MIC value presented is hypothetical and should be determined experimentally.

Data Interpretation and Future Directions

The results from these two assays will provide initial insights into the potential bioactivity of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride.

-

AChE Inhibition: An IC50 value in the low micromolar or nanomolar range would suggest that the compound is a potent inhibitor of acetylcholinesterase and warrants further investigation for its potential in neurodegenerative disease models. Subsequent studies could include determining the mode of inhibition (e.g., competitive, non-competitive) and assessing its selectivity against other cholinesterases like butyrylcholinesterase.

-

Antitubercular Activity: A low MIC value against M. tuberculosis would indicate promising antibacterial activity. To confirm that the activity is due to MmpL3 inhibition, further assays could be performed, such as monitoring the accumulation of TMM in treated cells or generating and sequencing resistant mutants to identify mutations in the mmpL3 gene.[5][15]

These initial in vitro screens are crucial first steps in the drug discovery process, providing the foundational data needed to guide further optimization and characterization of novel bioactive compounds like N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride.

References

-

Belardinelli, J. M., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(8), 1390-1402. Available from: [Link]

-

Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(15), e4487. Available from: [Link]

-

Chen, X., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1683, 161-171. Available from: [Link]

-

Go, M. L., et al. (2020). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. Antimicrobial Agents and Chemotherapy, 64(5), e02324-19. Available from: [Link]

-

Xu, J., et al. (2017). MmpL3 is the flippase for mycolic acids in mycobacteria. Proceedings of the National Academy of Sciences, 114(28), 7452-7457. Available from: [Link]

-

Trevitt, J. T., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience, 16, 1032808. Available from: [Link]

-

La Rosa, V., et al. (2016). Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro. Antimicrobial Agents and Chemotherapy, 60(9), 5679-5682. Available from: [Link]

-

Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Available from: [Link]

-

Dias, M. C., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Evidence-Based Complementary and Alternative Medicine, 2020, 8871932. Available from: [Link]

-

BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. Available from: [Link]

-

Singh, D. B., et al. (2022). Discovery of Novel Acetylcholinesterase Inhibitors by Virtual Screening, In Vitro Screening, and Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 62(5), 1198-1210. Available from: [Link]

-

Koulgi, S. A., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 584-593. Available from: [Link]

-

Adewusi, E. A., et al. (2014). In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. PLoS ONE, 9(1), e86824. Available from: [Link]

-

CSU STRATA. (2019). MmpL3 Inhibitor Screening Assays. Available from: [Link]

-

Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. European Journal of Medicinal Chemistry, 244, 114841. Available from: [Link]

-

ResearchGate. (n.d.). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. Available from: [Link]

-

Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Available from: [Link]

-

Le, N. H., et al. (2024). Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations. ACS Omega, 9(11), 13131-13147. Available from: [Link]

-

Remuinan, M. J., et al. (2021). Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for tuberculosis and non-tuberculous mycobacterial infections. Expert Opinion on Drug Discovery, 16(11), 1351-1367. Available from: [Link]

-

Cullen, E., et al. (2021). Molecular Mechanisms of MmpL3 Function and Inhibition. Microorganisms, 9(3), 639. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. assaygenie.com [assaygenie.com]

- 10. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

Application Note: Advanced Chromatographic Separation of N-(2,2-dimethylpropyl)pyridin-2-amine Hydrochloride

Introduction & Physicochemical Profiling

The reliable quantitation and impurity profiling of basic pharmaceutical compounds require a deep understanding of analyte-stationary phase interactions. N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride presents a unique chromatographic challenge. Structurally, it consists of a pyridine ring substituted at the 2-position with a sterically hindered neopentyl (2,2-dimethylpropyl) secondary amine.

Supplied as a hydrochloride salt, this molecule readily dissociates in aqueous media. The 2-aminopyridine moiety (estimated pKa ~6.8) is fully protonated at acidic to neutral pH, yielding a positively charged organic cation. While the bulky neopentyl group provides significant hydrophobic character driving reversed-phase retention, the basic nitrogen atoms are highly susceptible to secondary interactions with residual silanols on traditional silica-based columns. This phenomenon—where protonated bases undergo cation-exchange with deprotonated, negatively charged silanols—is the primary cause of severe peak tailing and poor mass loadability in basic drug analysis[1].

To achieve a self-validating, robust separation, we must engineer a method that actively suppresses these secondary interactions while leveraging the molecule's hydrophobicity for selectivity.

Mechanistic Separation Strategy

As an application scientist, method development cannot rely on trial and error; it must be driven by physicochemical causality. To mitigate silanol-driven tailing for this specific basic analyte, two logical pathways exist:

-

High-pH Neutralization (The BEH Approach): Elevating the mobile phase pH to ~10.0 deprotonates the basic nitrogens, neutralizing the molecule. This eliminates cation-exchange interactions entirely. However, high-pH methods require specialized Ethylene Bridged Hybrid (BEH) columns to prevent silica dissolution and are often less compatible with positive-ion mode electrospray ionization (ESI+) mass spectrometry.

-

Electrostatic Repulsion (The CSH Approach): Operating at a low pH (2.5–3.0) ensures the analyte remains fully protonated. By utilizing Charged Surface Hybrid (CSH) technology, a reproducible, low-level positive charge is introduced to the stationary phase surface. This creates an electrostatic repulsion field that blocks the basic analyte from accessing residual silanols, yielding exceptionally sharp peaks and high loadability without sacrificing MS compatibility[2][3].

For N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride, the CSH low-pH approach is the superior choice . It maintains the analyte in its native, highly soluble ionized state while delivering optimal peak symmetry.

Method Development Workflow

Workflow detailing the method development logic for basic analytes to mitigate silanol interactions.

Experimental Protocols

A robust protocol must be a self-validating system. The following methodology controls for solvent-mismatch effects, thermal gradients, and ionization states.

Reagents and Materials Preparation

-

Column: Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm. (Causality: The trifunctional C18 ligand provides necessary hydrophobic retention for the neopentyl group, while the CSH base particle repels the protonated pyridine ring[4]).

-

Mobile Phase A (Aqueous): 0.1% Formic Acid (FA) in LC-MS grade Water (pH ~2.7).

-

Mobile Phase B (Organic): 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.

-

Sample Diluent: 95:5 Water:Acetonitrile (v/v). (Causality: Injecting a highly organic sample plug into a highly aqueous initial mobile phase causes the analyte to precipitate or "smear" at the column head before mixing occurs. Matching the diluent to the initial gradient conditions prevents injection-induced peak distortion).

Sample Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Methanol to ensure complete solubilization of the hydrophobic neopentyl moiety, then dilute to volume with LC-MS grade Water.

-

Working Standard (0.1 mg/mL): Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask. Dilute to volume with the Sample Diluent (95:5 Water:Acetonitrile). Vortex for 30 seconds.

-

Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to account for membrane adsorption.

Chromatographic Conditions

Table 1: Instrument Parameters

| Parameter | Setting | Rationale |

| Flow Rate | 0.4 mL/min | Optimizes the van Deemter curve for 2.5 µm particles, ensuring efficient mass transfer. |

| Injection Volume | 2.0 µL | Prevents volume overloading on a narrow-bore (2.1 mm) column. |

| Column Temperature | 40°C | Reduces mobile phase viscosity, lowering system backpressure and improving peak sharpness. |

| Autosampler Temp | 5°C | Prevents thermal degradation of the standard over long sequences. |

| Detection (UV) | 254 nm / 280 nm | Captures the strong chromophore of the pyridine ring[5]. |

Table 2: Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95.0 | 5.0 | Initial (Hold for focusing) |

| 1.0 | 95.0 | 5.0 | 6 (Linear) |

| 6.0 | 40.0 | 60.0 | 6 (Linear) |

| 7.0 | 10.0 | 90.0 | 6 (Column Wash) |

| 8.5 | 10.0 | 90.0 | 6 (Hold Wash) |

| 8.6 | 95.0 | 5.0 | 6 (Re-equilibration) |

| 12.0 | 95.0 | 5.0 | 6 (End) |

System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own performance. Inject the Working Standard (0.1 mg/mL) in five replicates. The system is deemed suitable only if the criteria in Table 3 are met.

Table 3: System Suitability Validation Criteria

| Metric | Acceptance Criteria | Implication of Failure |

| Retention Time RSD | ≤ 1.0% | Indicates pump cavitation, leaks, or incomplete column equilibration. |

| Peak Area RSD | ≤ 2.0% | Suggests autosampler variability or air bubbles in the syringe. |

| Tailing Factor (USP) | ≤ 1.5 | Values > 1.5 indicate active silanol interactions; column may be degraded. |

| Theoretical Plates (N) | ≥ 10,000 | Low efficiency suggests column voiding or extra-column band broadening. |

Troubleshooting & Optimization Insights

Even with CSH technology, highly basic analytes can sometimes exhibit residual tailing depending on the specific matrix or column age. If the USP Tailing Factor exceeds 1.5 during SST:

-

Shift from Formic Acid to Trifluoroacetic Acid (TFA): Formic acid is a weak acid and may not provide sufficient ionic strength to fully mask active sites. Replacing 0.1% FA with 0.05% - 0.1% TFA in both mobile phases introduces a strong ion-pairing agent. TFA lowers the pH to ~2.0 (neutralizing virtually all silanols) and ion-pairs with the positively charged basic analyte, forming a neutral, hydrophobic complex that partitions cleanly into the stationary phase without secondary interactions[1].

-

Adjusting Selectivity: If structurally similar impurities (e.g., des-methyl variants of the neopentyl group) co-elute, switch the stationary phase from CSH C18 to CSH Phenyl-Hexyl. The Phenyl-Hexyl ligand introduces pi-pi interactions with the pyridine ring, offering an orthogonal separation mechanism while maintaining the beneficial positive surface charge[3].

References

-

Waters Knowledge Base. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122." Waters Corporation. URL:[Link]

-

Waters Product Documentation. "XSelect CSH & HSS Columns: Improving selectivity, peak shape, and retentivity in methods development." Waters Corporation. URL:[Link]

-

Journal of Chromatography A. "Overloading study of basic compounds with a positively charged C18 column in liquid chromatography." ScienceDirect / PubMed. URL:[Link]

-

Waters Application Notes. "Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology." Waters Corporation. URL:[Link]

-

Helix Chromatography. "Application Notes: Learn to Read Between the Chromatography Peaks (Separation of basic hydrophilic compounds)." Helix Chromatography. URL: [Link]

Sources

improving reaction yield in N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis and scale-up of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride (commonly referred to as N-neopentylpyridin-2-amine HCl).

Due to the extreme steric bulk of the neopentyl group and the deactivated nature of the 2-aminopyridine nucleophile, standard amine synthesis protocols frequently result in low yields, stalled reactions, or isolation failures[1]. This guide synthesizes field-proven methodologies to overcome these specific mechanistic hurdles.

📊 Synthetic Route Comparison Data

Before troubleshooting, ensure you have selected the optimal synthetic route for your scale and available equipment.

| Synthetic Route | Key Reagents | Typical Yield | Primary Failure Mode | Scalability & Cost |

| Reductive Amination | Pivaldehyde, 2-Aminopyridine, Ti(OiPr)₄, NaBH₄ | 35% – 55% | Incomplete imine formation due to sterics. | High Scalability , Low Cost. Best for early discovery. |

| Buchwald-Hartwig | 2-Bromopyridine, Neopentylamine, Pd-G3, tBuBrettPhos | 75% – 90% | Sluggish reductive elimination; catalyst death. | Medium Scalability , High Cost (Pd/Ligand). Best for high yield. |

| SₙAr (Nucleophilic) | 2-Fluoropyridine, Neopentylamine, K₂CO₃, DMSO | 40% – 60% | Requires extreme heat (>140 °C); degradation. | Low Scalability , Medium Cost. Avoid unless necessary. |

🛠️ Troubleshooting FAQs & Methodologies

Q1: Why is the yield of my reductive amination between 2-aminopyridine and pivaldehyde consistently below 20%?

The Mechanistic Root Cause: You are battling a dual electronic-steric problem. First, the lone pair on the exocyclic nitrogen of 2-aminopyridine is delocalized into the electron-deficient pyridine ring, making it a remarkably poor nucleophile. Second, pivaldehyde features an alpha-quaternary carbon (tert-butyl group), creating massive steric hindrance. Standard conditions (e.g., stirring with NaBH(OAc)₃ in dichloroethane) fail because the transient imine intermediate never forms in sufficient concentrations.

The Solution: You must force the equilibrium of the imine formation using a strong Lewis acid that also acts as a water scavenger, such as Titanium(IV) isopropoxide (Ti(OiPr)₄) or Titanium(IV) ethoxide[2]. Only after the imine is fully formed should the reducing agent be introduced.

Fig 1: Titanium-mediated reductive amination pathway overcoming steric barriers.

Validated Protocol: Ti-Mediated Reductive Amination

-

Imine Formation: In an oven-dried flask under N₂, dissolve 2-aminopyridine (1.0 equiv) and pivaldehyde (1.2 equiv) in anhydrous THF (0.5 M). Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature.

-

Heating: Stir the yellow solution at 60 °C for 12–16 hours. Do not proceed to reduction until imine formation is confirmed by ¹H NMR (look for the imine C-H proton ~8.0 ppm).

-

Reduction: Cool the mixture to 0 °C. Add anhydrous ethanol (equal volume to THF), followed by the portion-wise addition of NaBH₄ (1.5 equiv).

-

Workup: Stir for 2 hours at room temperature. Quench by slowly adding water or 1M NaOH (this will precipitate TiO₂ as a thick white solid). Filter the suspension through a pad of Celite, wash thoroughly with EtOAc, and concentrate the filtrate.

Q2: I am using a Buchwald-Hartwig cross-coupling route, but the reaction stalls with unreacted 2-bromopyridine. How do I fix this?

The Mechanistic Root Cause: While neopentylamine lacks β-hydrogens (which fortunately prevents β-hydride elimination side-reactions), its massive steric bulk severely impedes the final step of the catalytic cycle: reductive elimination [3]. If the palladium center is too crowded, or if the ligand does not possess the correct bite angle to force the aryl and amido groups together, the Pd(II) intermediate stalls and eventually decomposes to inactive Pd black.

The Solution: Switch to a highly sterically demanding, electron-rich biaryl phosphine ligand designed specifically for primary amines, such as BrettPhos or tBuBrettPhos . Pairing this with a third-generation palladium precatalyst (Pd-G3) ensures rapid generation of the active monoligated Pd(0) species[3].

Fig 2: Buchwald-Hartwig catalytic cycle highlighting the rate-limiting reductive elimination.

Validated Protocol: Palladium-Catalyzed Amination

-

Preparation: In a nitrogen-filled glovebox, charge a vial with 2-bromopyridine (1.0 equiv), tBuBrettPhos-Pd-G3 (2 mol%), and NaOtBu (1.5 equiv).

-

Solvent & Amine: Add anhydrous toluene (0.2 M) followed by neopentylamine (1.2 equiv). Seal the vial.

-

Reaction: Heat the mixture at 90 °C for 4–6 hours. The solution should transition from a pale yellow to a deep red/brown.

-

Purification: Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica gel to remove palladium residues and salts before chromatography.

Q3: My final hydrochloride salt is a gummy, hygroscopic oil instead of a free-flowing powder. How do I achieve clean crystallization?

The Mechanistic Root Cause: This is a classic stoichiometry and solvent issue. N-neopentylpyridin-2-amine has multiple basic sites. If you use an excess of aqueous HCl, you risk protonating both the exocyclic amine and the pyridine nitrogen, forming a transient dihydrochloride or a hydrate that "oils out" of solution. Water is the enemy of clean salt formation for bulky lipophilic amines.

The Solution: Utilize strictly anhydrous conditions and an anti-solvent precipitation strategy. Using exactly 1.05 equivalents of anhydrous HCl in dioxane prevents over-protonation.

Validated Protocol: Anhydrous HCl Salt Formation

-

Dissolution: Dissolve the purified N-neopentylpyridin-2-amine free base in a minimal amount of anhydrous Methyl tert-butyl ether (MTBE) or diethyl ether (approx. 5 mL/gram of amine).

-

Cooling: Chill the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Salt Formation: Slowly add 1.05 equivalents of a standardized solution of HCl in dioxane (e.g., 4.0 M). A white precipitate should form immediately upon addition.

-

Aging & Isolation: Stir the resulting slurry at 0 °C for 30 minutes to allow the crystal lattice to mature. Filter the solid rapidly on a Büchner funnel, wash with cold anhydrous MTBE, and dry under high vacuum at 40 °C for 12 hours.

📚 References

-

Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. ACS Publications.[Link]

-

Valentini et al. Supplemental Material 1 Multi-Coloured Sequential... bioRxiv.[Link]

-

Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry.[Link]

Sources

Technical Support Center: Stability and Storage of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

An in-depth guide to preventing the oxidation of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride during storage.

As a Senior Application Scientist, this guide synthesizes our extensive experience with pyridine-based chemical entities to provide you with a robust framework for ensuring the long-term stability of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride. Oxidation is a primary degradation pathway for this and related molecules, and its prevention is critical for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride, and why is it susceptible to oxidation?

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride is a substituted 2-aminopyridine derivative. Its susceptibility to oxidation stems from two primary structural features:

-

The Pyridine Ring Nitrogen: The lone pair of electrons on the nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide. This is a common metabolic and chemical degradation pathway for pyridine derivatives[1][2][3][4].

-

The Exocyclic Amino Group: The secondary amine group attached to the pyridine ring is also a potential site for oxidative degradation, a known vulnerability in aromatic amines[5].

The hydrochloride salt form generally enhances stability by protonating the basic nitrogens, which reduces their nucleophilicity and susceptibility to oxidation. However, this salt is often hygroscopic, and the absorption of atmospheric moisture can create an environment conducive to degradation[6].

Q2: What are the visible signs of oxidation or degradation?

The most common sign of degradation is a change in appearance.

-

Color Change: Pure N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride should be a white to off-white crystalline solid. A shift to yellow, tan, or brown coloration is a strong indicator of oxidation and the formation of chromophoric byproducts.

-

Physical State: Increased clumping or the appearance of a viscous liquid suggests the absorption of water, which can accelerate degradation[6].

Q3: What are the ideal short-term and long-term storage conditions?

Based on supplier recommendations for similar amine hydrochloride salts and best laboratory practices, the following conditions are advised:

-

Short-Term (days to weeks): Store at 2-8°C in a tightly sealed container, preferably within a desiccator to protect from moisture[7].

-

Long-Term (months to years): For optimal stability, store at -20°C[7][8][9][10]. The container must be tightly sealed and desiccated. Before opening, the container must be allowed to warm completely to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

Troubleshooting Guide: Degradation Issues

| Problem / Observation | Potential Cause(s) | Recommended Action(s) |

| Discoloration (Yellowing/Browning) of Solid | 1. Oxygen Exposure: The container was not properly sealed or was stored in an oxygen-rich environment. 2. Moisture Absorption: The compound is hygroscopic; exposure to humidity has occurred. 3. Light Exposure: Photolytic degradation can occur in some pyridine derivatives[5]. | 1. Discard the discolored material for critical applications. 2. Repackage fresh material under an inert atmosphere (see Protocol 1). 3. Store in an amber vial inside a desiccator at -20°C. |

| New Impurity Peaks in HPLC/LC-MS Analysis | 1. Oxidation: Formation of N-oxides or other degradation products. 2. Hydrolysis: If stored improperly in solution. | 1. Confirm the mass of the new peak(s). An increase of +16 amu often corresponds to N-oxide formation. 2. Perform a forced degradation study (see Protocol 3) to confirm impurity identities. 3. Review storage and handling procedures for both solid and stock solutions. |

| Inconsistent Results in Biological/Chemical Assays | 1. Reduced Purity: A lower concentration of the active parent compound due to degradation. 2. Interference from Byproducts: Degradation products may have their own, unintended activity or inhibitory effects. | 1. Re-qualify the material's purity using a validated analytical method (see Protocol 2). 2. Prepare fresh stock solutions from a new, properly stored vial of the compound for every experiment. 3. Always use stock solutions within their validated stability window. |

Core Scientific Concepts & Explanations

The Mechanism of 2-Aminopyridine Oxidation

The primary oxidative threat to N-(2,2-dimethylpropyl)pyridin-2-amine is the oxidation of the pyridine ring nitrogen to an N-oxide. This process can be initiated by atmospheric oxygen, especially in the presence of trace metal ions, light, or peroxides which can act as catalysts[11][12].

Caption: Potential oxidation pathways for N-(2,2-dimethylpropyl)pyridin-2-amine.

Choosing a Protective Strategy: Inert Atmosphere vs. Antioxidants

A decision on the appropriate protective strategy depends on the intended storage duration and frequency of use.

Caption: Decision tree for selecting the appropriate storage strategy.

For solution-based storage, the addition of an antioxidant may be considered. Antioxidants work by being more readily oxidized than the drug substance, thereby sacrificing themselves to protect it[11][13]. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are effective radical scavengers[12][13]. However, their use must be validated to ensure no interference with downstream applications.

Experimental Protocols

Protocol 1: Aliquoting and Inert Atmosphere Storage

This protocol minimizes exposure to atmospheric oxygen and moisture, which is crucial for long-term stability.

Materials:

-

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

-

Glovebox or glove bag with a high-purity inert gas supply (Argon or Nitrogen)

-

Pre-dried amber glass vials with PTFE-lined screw caps

-

Antistatic weigh paper or weigh boat

-

Spatulas

-

Analytical balance (inside the glovebox if possible)

-

Labels and permanent marker

Procedure:

-

Preparation: Place all necessary materials (vials, caps, spatulas, etc.) into the glovebox antechamber. Purge the antechamber with the inert gas for at least 15 minutes.

-

Inert Environment: Transfer the materials into the main glovebox chamber. Ensure the oxygen level in the glovebox is below 50 ppm.

-

Equilibration: Allow the container of the amine hydrochloride to equilibrate to the glovebox temperature before opening to prevent condensation.

-

Weighing & Aliquoting: Carefully weigh the desired amount of the compound into each pre-labeled amber vial. Work efficiently to minimize the time the bulk container is open.

-

Sealing: Tightly seal each vial with a PTFE-lined cap.

-

Secondary Containment: Place the sealed aliquots into a larger, sealable container that includes a desiccant.

-

Storage: Remove the secondary container from the glovebox and immediately place it in a -20°C freezer.

Protocol 2: HPLC-UV Method for Purity Assessment

This method provides a baseline for detecting the formation of oxidative impurities.

Instrumentation & Columns:

-

HPLC System: A standard HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 x 3.0 mm)[14].

Mobile Phase & Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C[14]

-

Detection Wavelength: 254 nm and 280 nm

-

Gradient:

Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |

Sample Preparation:

-

Prepare a stock solution of the compound in 50:50 Water/Methanol at 1 mg/mL.

-

Dilute this stock solution to a working concentration of ~50 µg/mL using the same diluent.

Analysis:

-

A pure sample should show a single major peak. Oxidative impurities, such as the N-oxide, are typically more polar and will elute earlier than the parent compound.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 3: Forced Degradation Study (Oxidative Stress)

This study helps to identify potential degradation products, confirming what to look for during routine analysis.

Procedure:

-

Prepare a 1 mg/mL solution of the compound in 50:50 Water/Methanol.

-

Transfer 1 mL of this solution into a clean vial.

-

Add 100 µL of 3% hydrogen peroxide (H₂O₂).

-

Gently mix and let the solution stand at room temperature, protected from light, for 24 hours.

-

Analyze the "stressed" sample using the HPLC-UV method described in Protocol 2 alongside a control sample (without H₂O₂).

-

Expected Outcome: The chromatogram of the stressed sample will likely show a decrease in the parent peak area and the appearance of one or more new peaks, one of which may correspond to the N-oxide derivative. This provides a reference for identifying degradation in aged samples.

References

- Pharmaceutical Antioxidants. Slideshare.

- SAFETY DATA SHEET - TCO-amine HCl salt. Sigma-Aldrich.

- An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.

- TCO-amine HCl salt | CAS#N/A. MedKoo Biosciences.

- Rational use of antioxidants in solid oral pharmaceutical prepar

- Antioxidants.

- Pharmaceutical Compounds With Antioxidant Properties. Books.

- Engineering Antioxidants with Pharmacological Applic

- Analytical methods used to quantify amine oxidation.

- TCO, AMINE, HCL SALT DESCRIPTION SPECIFIC

- TCO-amine HCl salt. CD BioSciences.

- C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.

- Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board.

- Rapid identification and quantification of 27 primary arom

- Analytical methods applied to the determination of heterocyclic arom

- DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROM

- Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.

- Fluorescent Properties Study of 2-AminoPyridine Deriv

- 2-Aminopyridine. PubChem.

- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ

- Catalyst-free and selective oxidation of pyridine derivatives and tertiary amines to corresponding N-oxides with 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane.

- Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI.

- Recent trends in the chemistry of pyridine N-oxides.

- Pyridine N-oxide deriv

Sources

- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. medkoo.com [medkoo.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. TCO-amine HCl salt - CD BioSciences [celluars.com]

- 11. Pharmaceutical Antioxidants | PPTX [slideshare.net]

- 12. Antioxidants - CD Formulation [formulationbio.com]

- 13. scielo.br [scielo.br]

- 14. sciex.com [sciex.com]

Technical Support Center: Optimizing HPLC Retention Time for N-(2,2-dimethylpropyl)pyridin-2-amine Hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting high-performance liquid chromatography (HPLC) methods for N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride .

Because this molecule features a highly basic 2-aminopyridine core coupled with a bulky, hydrophobic neopentyl (2,2-dimethylpropyl) group, it presents unique chromatographic challenges. As a hydrochloride salt, it dissociates in solution; therefore, its retention and peak shape are entirely dictated by the mobile phase pH, buffer capacity, and the mitigation of secondary silanol interactions.

Part 1: Diagnostic Workflow for Retention Time Shifts

Before adjusting method parameters, you must classify the nature of your retention time (RT) shift. Use the diagnostic logic tree below to isolate hardware failures from chemical incompatibilities.

Diagnostic workflow for identifying the root cause of HPLC retention time shifts.

Part 2: Troubleshooting Guides & FAQs

Q1: My retention time is steadily decreasing over multiple injections. What is causing this drift?

A: For basic compounds, a steady decrease in retention time (drift) typically indicates insufficient column conditioning or stationary phase degradation. If you are operating at a highly acidic pH (< 2.5) to protonate the pyridine nitrogen, the silica matrix's bonded phase can slowly hydrolyze, stripping away the C18 ligands. Alternatively, if the column isn't fully equilibrated with your buffer, the stationary phase's surface charge will dynamically change during the run.

-

The Fix: Ensure the column is flushed with at least 10–20 column volumes of the mobile phase before your first injection. If degradation is suspected, switch to an Ethylene Bridged Hybrid (BEH) column, which is designed to withstand extreme pH environments.

Q2: The retention time jitters randomly from run to run. How do I stabilize it?

A: Random jitter is almost always a hardware or environmental issue. For a molecule with a bulky hydrophobic neopentyl group, retention relies heavily on thermodynamic partitioning.

-

Temperature Fluctuations: A mere 1 °C change in column temperature can shift retention times by 1–2%[1].

-

Mobile Phase Mixing Errors: In reversed-phase chromatography, an error of just 1% in the organic solvent fraction can alter the retention time by 5% to 15%[2].

-

The Fix: Utilize a column oven set at least 5 °C above ambient room temperature (e.g., 35 °C or 40 °C) to isolate the separation from laboratory HVAC swings. Prepare your mobile phases gravimetrically rather than volumetrically to eliminate pump proportioning valve errors[2].

Q3: Why does my peak tail severely while the retention time shifts later?

A: Peak tailing combined with increased retention for basic amines is the hallmark of secondary interactions with residual silanols on the silica support. At mid-range pH (e.g., pH 4–6), unendcapped silanols become ionized ( Si−O− ). These act as weak cation exchangers that strongly bind the positively charged protonated amine of your molecule.

-

The Fix: Shift the pH outside of this critical window. You can drop the pH to 2.5 (using formate or phosphate buffers) to neutralize the silanols, or raise the pH to 10 (using ammonium hydroxide) to neutralize the analyte[3]. Alternatively, employ a Charged Surface Hybrid (CSH) column, which applies a low-level positive charge to the particle surface to repel basic analytes and sharpen peaks.

Part 3: Quantitative Data & Optimization Parameters

Understanding the causality behind parameter adjustments is critical for N-(2,2-dimethylpropyl)pyridin-2-amine. The table below summarizes how specific chromatographic variables impact this molecule.

| Parameter | Adjustment | Effect on Retention & Peak Shape | Mechanistic Causality |

| Mobile Phase pH | pH < 3.0 | Decreased RT, Sharper Peaks | Analyte is fully protonated (polar); silanols are neutralized, minimizing secondary ion-exchange interactions. |

| Mobile Phase pH | pH > 8.5 | Increased RT, Excellent Shape | Analyte is deprotonated (neutral); hydrophobic interaction between the neopentyl group and C18 phase is maximized[4]. |

| Temperature | +10 °C | ~10–20% RT Decrease | Increases mass transfer kinetics and alters the thermodynamics of hydrophobic partitioning[1]. |

| Organic Modifier | +1% Acetonitrile | 5–15% RT Decrease | Exponential relationship exists between the retention factor ( k ) and the volume fraction of organic solvent[2]. |

Part 4: Step-by-Step Method Development Protocol

To establish a robust, self-validating system for this basic compound, follow this systematic pH and stationary phase scouting protocol.

Phase 1: Sample Preparation

-

Dissolve the N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride salt in a diluent that exactly matches your initial mobile phase conditions (e.g., 5% organic). Note: Injecting a sample in 100% organic solvent will cause severe peak distortion and premature elution.

Phase 2: Low-pH Scouting (Protonated State)

-

Prepare Mobile Phase A: 0.1% Formic acid in MS-grade Water (pH ~2.7).

-

Prepare Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-